molecular formula C8H5BrClN3O B12942746 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde

3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde

Cat. No.: B12942746
M. Wt: 274.50 g/mol
InChI Key: WRLRRHVOYFXHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-bromo-1H-pyrazole with 2,4-dichloro-5-methylpyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine
  • 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
  • 3-Bromo-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine

Uniqueness

3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H5BrClN3O

Molecular Weight

274.50 g/mol

IUPAC Name

3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde

InChI

InChI=1S/C8H5BrClN3O/c1-4-7(9)8-11-5(3-14)2-6(10)13(8)12-4/h2-3H,1H3

InChI Key

WRLRRHVOYFXHCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Br)C=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.